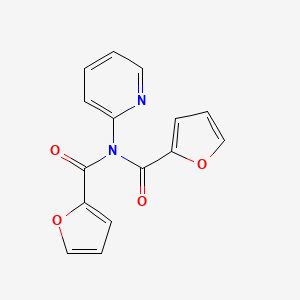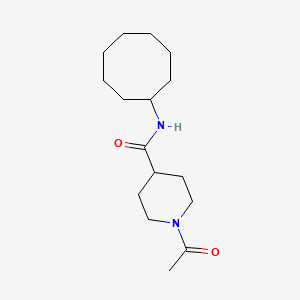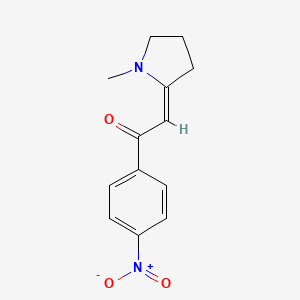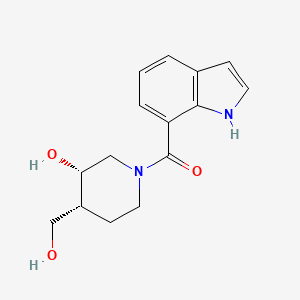
N-2-furoyl-N-2-pyridinyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-furoyl-N-2-pyridinyl-2-furamide, commonly known as Furanone, is a heterocyclic organic compound with a furan ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and diverse applications.
Applications De Recherche Scientifique
Furanone has been extensively used in scientific research due to its diverse applications. It has been used as a quorum sensing inhibitor, a biofilm inhibitor, an antimicrobial agent, an antifungal agent, and a cancer cell inhibitor. Furanone has also been used in the development of new drugs and therapies for various diseases.
Mécanisme D'action
Furanone acts as a quorum sensing inhibitor by disrupting the communication between bacteria. It inhibits the production of signaling molecules, which are essential for bacterial communication and biofilm formation. Furanone also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Furanone has been found to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
Furanone has been shown to have several biochemical and physiological effects. It inhibits the production of virulence factors in bacteria, reduces the formation of biofilms, and enhances the immune response. Furanone also induces apoptosis in cancer cells and inhibits cell proliferation. Additionally, Furanone has been found to have antioxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Furanone has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and has diverse applications in scientific research. However, Furanone also has some limitations. It is unstable in aqueous solutions and can degrade over time. Additionally, the mechanism of action of Furanone is not fully understood, and more research is needed to elucidate its effects on different organisms and cells.
Orientations Futures
There are several future directions for research on Furanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Another direction is to explore its effects on different organisms and cells and to elucidate its mechanism of action. Additionally, more research is needed to optimize the synthesis method of Furanone and to develop new derivatives with enhanced properties.
Conclusion:
In conclusion, Furanone is a heterocyclic organic compound with diverse applications in scientific research. It has been extensively used as a quorum sensing inhibitor, a biofilm inhibitor, an antimicrobial agent, an antifungal agent, and a cancer cell inhibitor. Furanone has several biochemical and physiological effects, including the inhibition of virulence factors in bacteria, the reduction of biofilm formation, and the induction of apoptosis in cancer cells. While Furanone has some limitations, it has several advantages for lab experiments and has promising potential for the development of new drugs and therapies.
Méthodes De Synthèse
Furanone can be synthesized through several methods, including the reaction of furfural with nicotinic acid, the reaction of furfural with 2-pyridinecarboxamide, and the reaction of furfural with 2-pyridinecarboxylic acid. The most common method involves the reaction of furfural with nicotinic acid in the presence of sulfuric acid. This method yields high purity and high yield of Furanone.
Propriétés
IUPAC Name |
N-(furan-2-carbonyl)-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14(11-5-3-9-20-11)17(13-7-1-2-8-16-13)15(19)12-6-4-10-21-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFJFLPPIYICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)

![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)

![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)

![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)
![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)